2-Cycloheptylpyrimidine-4-carboxylic acid
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Overview
Description
2-Cycloheptylpyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a cycloheptyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cycloheptylamine with ethyl cyanoacetate followed by cyclization with formamide can yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbonylation reactions has been reported as an efficient method for producing pyrimidine derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups at the 2-position.
Scientific Research Applications
2-Cycloheptylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive pyrimidine derivatives.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cycloheptylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylpyrimidine-4-carboxylic acid: Similar structure but with a cyclopropyl group instead of a cycloheptyl group.
4-Hydroxypyridine-2-carboxylic acid: Contains a hydroxyl group at the 4-position instead of a carboxylic acid group.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness
2-Cycloheptylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-cycloheptylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-7-8-13-11(14-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,15,16) |
InChI Key |
PJQZOTZUBCUMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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